6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine
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Overview
Description
6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to the pyrimidine ring at the 6-position. The compound has a molecular formula of C10H7BrFN3 and a molecular weight of 268.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the [3+3] cycloaddition reaction, where a three-carbon compound reacts with an amidine in the presence of a catalyst such as sodium hydroxide or ethoxide . Another approach involves the activation of 2-Bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ethoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological activities, such as enzyme inhibition and receptor binding. For example, pyrimidine derivatives are known to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-5-bromo-4,6-dimethylpyridine: Another pyridine derivative with different substituents.
Uniqueness
6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the phenyl ring and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H7BrFN3 |
---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H7BrFN3/c11-6-1-2-8(12)7(3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) |
InChI Key |
NDAOTDDBMDUSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NC=N2)N)F |
Origin of Product |
United States |
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